NSC15520

説明

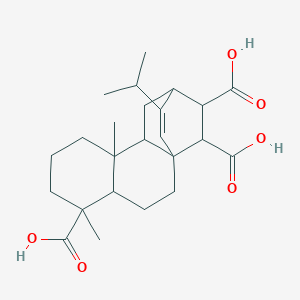

Structure

2D Structure

特性

IUPAC Name |

5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYRCOIAFZBLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-66-6 | |

| Record name | 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4.alpha.,8.alpha.,12.alpha.,13R,14S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

The Core Mechanism of Action of NSC15520: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC15520, also known as Fumaropimaric acid, is a small molecule inhibitor that targets the protein-protein interaction functions of Replication Protein A (RPA). By specifically binding to the N-terminal domain of the RPA70 subunit, this compound disrupts the recruitment of key DNA damage response (DDR) and cell cycle control proteins, thereby sensitizing cancer cells to genotoxic stress. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, effects on signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Molecular Target and Binding Affinity

The primary molecular target of this compound is the N-terminal domain of the RPA1 subunit (RPA70N) , also known as DNA binding domain F (DBD-F).[1] This domain serves as a crucial docking site for various proteins involved in the DNA damage response.[2][3]

This compound has been identified as a competitive inhibitor of the interaction between RPA and proteins containing an acidic helical domain that binds to the basic cleft of RPA70N.[2] Notably, it has been shown to block the association of RPA with the tumor suppressor protein p53 and the checkpoint protein RAD9 .[2]

Quantitative Data on this compound Activity

| Parameter | Value | Target Interaction | Method |

| IC50 | 10 µM | Inhibition of RPA-GST-p53 peptide interaction | GST pulldown assay |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by modulating the DNA Damage Response (DDR) pathway. Specifically, it interferes with the protein scaffolding function of RPA, which is critical for the proper coordination of DNA replication, repair, and cell cycle checkpoint control.

By inhibiting the binding of proteins like p53 and RAD9 to RPA, this compound is thought to increase the availability of RPA for its core function in Homology-Directed Repair (HDR), potentially favoring this more precise DNA repair pathway.[2] This disruption of protein-protein interactions at sites of DNA damage can lead to the destabilization of replication forks and sensitize cancer cells to the effects of genotoxic agents.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Protocols

This section details the key experimental methodologies used to elucidate the mechanism of action of this compound.

GST-p53 Pulldown Assay for IC50 Determination

This protocol is adapted from the methodology used to determine the inhibitory concentration of this compound on the RPA-p53 interaction.[2]

Objective: To quantify the concentration of this compound required to inhibit the interaction between RPA and a GST-tagged p53 peptide by 50%.

Materials:

-

Purified full-length Replication Protein A (RPA)

-

GST-p53 fusion protein (containing the 18 amino acid sequence from the p53 acidic helical domain: MDDLMLSPDDIEQWFTED)

-

Glutathione-Sepharose beads

-

This compound stock solution (in DMSO)

-

Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, 10% glycerol)

-

Wash Buffer (Binding Buffer with 300 mM NaCl)

-

Elution Buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl pH 8.0)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-RPA antibody

Procedure:

-

Immobilization of GST-p53: Incubate a defined amount of GST-p53 fusion protein with equilibrated Glutathione-Sepharose beads in Binding Buffer for 1 hour at 4°C with gentle rotation.

-

Washing: Wash the beads three times with Wash Buffer to remove unbound protein.

-

Inhibitor Incubation: Resuspend the beads in Binding Buffer. Add increasing concentrations of this compound (or DMSO as a vehicle control) to the bead suspension and incubate for 30 minutes at 4°C.

-

RPA Binding: Add a constant amount of purified RPA to each reaction and incubate for 2 hours at 4°C with gentle rotation.

-

Washing: Wash the beads five times with Wash Buffer to remove unbound RPA.

-

Elution: Elute the bound proteins by adding Elution Buffer and incubating for 10 minutes at room temperature.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-RPA antibody.

-

Quantification and IC50 Calculation: Quantify the band intensities for RPA in each lane. Plot the percentage of RPA binding against the log concentration of this compound. The IC50 value is the concentration of this compound that results in a 50% reduction in RPA binding compared to the DMSO control.

Electrophoretic Mobility Shift Assay (EMSA) for ssDNA Binding

This protocol is designed to assess the effect of this compound on the ability of RPA to bind to single-stranded DNA.[2]

Objective: To determine if this compound inhibits the binding of RPA to a single-stranded DNA probe.

Materials:

-

Purified full-length RPA

-

Single-stranded DNA oligonucleotide probe (e.g., a 30-mer) labeled with a detectable marker (e.g., 32P or a fluorescent dye)

-

This compound stock solution (in DMSO)

-

Binding Buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5% glycerol)

-

Native polyacrylamide gel (e.g., 6%)

-

TBE Buffer (Tris-borate-EDTA)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the labeled ssDNA probe, purified RPA, and varying concentrations of this compound (or DMSO control) in Binding Buffer.

-

Incubation: Incubate the reactions at room temperature for 30 minutes to allow for binding.

-

Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage at 4°C.

-

Detection: Visualize the labeled ssDNA probe using an appropriate method (e.g., autoradiography for 32P or fluorescence imaging).

-

Analysis: A shift in the mobility of the labeled probe indicates the formation of an RPA-ssDNA complex. Compare the intensity of the shifted bands in the presence and absence of this compound. A lack of change in the shifted band intensity with increasing this compound concentration indicates that the compound does not inhibit ssDNA binding.

DNA Fiber Assay for Replication Fork Stability

This protocol provides a general framework for assessing the impact of this compound on the stability of DNA replication forks, a key aspect of its proposed mechanism.

Objective: To visualize and quantify the effects of this compound on replication fork progression and stability.

Materials:

-

Cell line of interest

-

5-Chloro-2'-deoxyuridine (CldU)

-

5-Iodo-2'-deoxyuridine (IdU)

-

This compound

-

Hydroxyurea (HU) or other replication stress-inducing agent (optional)

-

Spreading Buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)

-

Fixative (e.g., Methanol:Acetic Acid, 3:1)

-

Primary antibodies: anti-CldU (rat) and anti-IdU (mouse)

-

Secondary antibodies: fluorescently labeled anti-rat and anti-mouse antibodies

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Labeling (Pulse 1): Culture cells to logarithmic growth phase. Add CldU to the culture medium and incubate for a defined period (e.g., 20-30 minutes) to label ongoing replication forks.

-

Treatment: Remove the CldU-containing medium, wash the cells, and add fresh medium containing this compound. A replication stress agent like HU can be co-administered or added sequentially.

-

Cell Labeling (Pulse 2): Remove the treatment medium, wash the cells, and add fresh medium containing IdU. Incubate for a defined period (e.g., 20-30 minutes).

-

Cell Harvesting and Lysis: Harvest the cells and resuspend them in a small volume of PBS. Mix a small aliquot of the cell suspension with Spreading Buffer on a microscope slide.

-

DNA Spreading: Tilt the slide to allow the DNA to spread down the slide.

-

Fixation: Air-dry the slides and fix the DNA fibers with the fixative.

-

Immunostaining: Denature the DNA (e.g., with 2.5 M HCl). Block the slides and then incubate with primary antibodies against CldU and IdU. Wash and then incubate with corresponding fluorescently labeled secondary antibodies.

-

Imaging and Analysis: Mount the slides and visualize the DNA fibers using a fluorescence microscope. Capture images of dual-labeled fibers. Measure the lengths of the CldU (first pulse) and IdU (second pulse) tracks. A decrease in the length of the IdU tracks or an increase in stalled forks (only CldU signal) in this compound-treated cells would indicate replication fork destabilization.

Summary and Future Directions

This compound represents a promising class of anti-cancer agents that function by targeting the protein-protein interaction domain of RPA. Its ability to disrupt the recruitment of key DDR proteins like p53 and RAD9 provides a clear mechanism for its observed effects on replication fork stability and sensitization to genotoxic stress. The detailed protocols provided in this guide offer a robust framework for the further investigation of this compound and the development of similar RPA inhibitors. Future research should focus on elucidating the full spectrum of protein interactions disrupted by this compound, its efficacy in combination with various chemotherapeutic agents, and the identification of predictive biomarkers for its activity in different cancer types.

References

- 1. Phase separation properties of RPA combine high-affinity ssDNA binding with dynamic condensate functions at telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule directly inhibits the p53 transactivation domain from binding to replication protein A - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: NSC15520, a Specific Inhibitor of the RPA70 N-Terminal Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the small molecule inhibitor NSC15520 and its specific interaction with the 70-kDa subunit of Replication Protein A (RPA70). It consolidates findings on the binding domain, mechanism of action, and functional consequences of this interaction, supported by quantitative data and experimental methodologies.

Introduction to Replication Protein A (RPA) and this compound

Replication Protein A (RPA) is a crucial eukaryotic single-stranded DNA (ssDNA)-binding protein complex essential for DNA replication, repair, and recombination.[1][2][3] It exists as a heterotrimer composed of RPA70, RPA32, and RPA14 subunits.[4][5] The largest subunit, RPA70, contains several functional domains, including the N-terminal domain (also known as DBD-F or RPA70N), which serves as a critical hub for protein-protein interactions, recruiting numerous factors involved in the DNA damage response (DDR), such as p53, Rad9, and ATRIP.[6][7][8][9][10]

This compound (15-carboxy-13-isopropylatis-13-ene-17,18-dioic acid) is a small molecule identified through high-throughput screening that specifically targets the N-terminal domain of RPA70.[1][6] Its ability to disrupt protein-protein interactions at this site without affecting the primary ssDNA binding function of RPA makes it a valuable tool for studying DNA repair pathways and a potential chemosensitizing agent.[1][6]

Target Binding Domain: The N-Terminus of RPA70 (DBD-F)

This compound specifically targets the N-terminal DNA binding domain (DBD-F) of the RPA70 subunit.[1][6] This domain, encompassing approximately the first 120-168 amino acids, features a basic cleft that is the primary docking site for various DNA processing and checkpoint proteins.[4][7][8]

The inhibitor acts by directly competing with proteins that bind to this same surface.[1][6] Computer modeling suggests that this compound occupies the same binding surface on RPA70N as proteins like Rad9.[1][6] This specificity is critical, as it leaves the primary ssDNA binding domains of RPA (DBD-A and DBD-B) unaffected, thus preserving RPA's core function in protecting single-stranded DNA.[1][6][11]

Mechanism of Action and Functional Consequences

This compound functions as a competitive inhibitor of protein-protein interactions mediated by the RPA70 N-terminal domain.[1][6] Its binding to the basic cleft of DBD-F leads to two main functional consequences:

-

Inhibition of Protein Recruitment: this compound effectively blocks the binding of GST-p53 and GST-Rad9 fusion proteins to the RPA70 N-terminus.[1][6] These interactions are essential for robust DNA damage signaling.[1]

-

Inhibition of Helix Destabilization: The N-terminal domain of RPA70 contributes to the unwinding of duplex DNA (dsDNA), an activity known as helix destabilization.[6] this compound inhibits this function, further confirming its specific action on the DBD-F domain.[1][6]

Importantly, this compound does not inhibit the binding of RPA to single-stranded DNA oligonucleotides.[1][6] This demonstrates that the inhibitor's action is specific to the N-terminal protein interaction domain and does not interfere with the domains essential for ssDNA binding (DBD-A and DBD-B).[6]

Caption: Signaling pathway disruption by this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified, primarily focusing on its ability to disrupt the RPA-p53 interaction. The data is summarized below.

| Parameter | Description | Value | Reference |

| IC₅₀ | Concentration of this compound required for 50% inhibition of GST-p53 peptide binding to RPA. | 10 µM | [1][6] |

| Inhibition Range | Concentrations at which this compound inhibits RPA's dsDNA binding and helix destabilization activity. | 25-100 µM | [6] |

| ssDNA Binding | Effect of this compound on RPA's single-stranded DNA binding activity. | No inhibition observed | [1][6] |

Experimental Protocols

The primary method used to characterize the inhibitory effects of this compound was the Electrophoretic Mobility Shift Assay (EMSA) . This technique is used to detect protein-DNA or protein-protein interactions.

A. EMSA for RPA-DNA Binding Inhibition

-

Objective: To determine if this compound inhibits RPA's ability to bind to double-stranded DNA (dsDNA) or single-stranded DNA (ssDNA).

-

Methodology:

-

Incubation: Purified RPA protein was pre-incubated with varying concentrations of this compound (e.g., 0 µM, 25 µM, 50 µM, 100 µM, 200 µM, 400 µM).[6]

-

Binding Reaction: A radiolabeled or fluorescently-labeled DNA substrate (either a 30-mer dsDNA or ssDNA oligonucleotide) was added to the RPA-inhibitor mixture and allowed to incubate to form protein-DNA complexes.

-

Electrophoresis: The reaction mixtures were run on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than free DNA probes.

-

Analysis: The gel was imaged to visualize the bands. A decrease in the intensity of the shifted (RPA-bound) band with increasing concentrations of this compound indicated inhibition of DNA binding.[6]

-

B. EMSA for RPA-Protein Interaction Inhibition (GST pull-down based)

-

Objective: To quantify the inhibition of the RPA-p53 interaction by this compound.

-

Methodology:

-

Protein Preparation: A fusion protein of Glutathione S-transferase (GST) and an 18-amino acid peptide from the p53 acidic helical domain (which binds to DBD-F) was used.[6]

-

Incubation: RPA was incubated with varying concentrations of this compound.

-

Binding Reaction: The GST-p53 peptide was added to the RPA-inhibitor mixture to allow the protein-protein interaction to occur.

-

Analysis: The amount of RPA bound to the GST-p53 peptide was quantified. Titration experiments were performed to determine the IC₅₀ value, which was found to be 10 µM.[1][6]

-

Caption: Experimental workflow for EMSA.

Logical Relationship of this compound Action

The specificity of this compound's action can be understood through a clear logical progression. The molecule's primary interaction with the RPA70 N-terminus leads to selective downstream functional consequences, differentiating it from compounds that might broadly disrupt RPA's functions.

Caption: Logical flow of this compound's specific activity.

Conclusion

This compound is a specific inhibitor of the RPA70 N-terminal protein-protein interaction domain (DBD-F). It competitively blocks the recruitment of key DNA damage response proteins like p53 and Rad9 and inhibits the domain's helix destabilization activity, with a notable IC₅₀ of 10 µM for the RPA-p53 interaction.[1][6] Crucially, it does not affect the essential ssDNA binding function of RPA, highlighting its targeted mechanism.[1][6] This specificity makes this compound a powerful chemical probe for dissecting DNA repair pathways and a promising lead compound for developing agents that can sensitize cancer cells to DNA-damaging therapies.[1][6]

References

- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alteration of replication protein A binding mode on single-stranded DNA by NSMF potentiates RPA phosphorylation by ATR kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural characterization of human RPA70N association with DNA damage response proteins | eLife [elifesciences.org]

- 4. Human replication protein A: global fold of the N-terminal RPA-70 domain reveals a basic cleft and flexible C-terminal linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of the RPA trimerization core and its role in the multistep DNA‐binding mechanism of RPA | The EMBO Journal [link.springer.com]

- 6. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high-throughput fluorescence polarization anisotropy assay for the 70N domain of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface reengineering of RPA70N enables co-crystallization with an inhibitor of the RPA interaction motif of ATRIP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Structural characterization of human RPA70N association with DNA damage response proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of the 70-kDa subunit of human replication protein A (I). Single-stranded dna binding activity, but not polymerase stimulatory activity, is required for DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

role of NSC15520 in DNA damage response

An In-depth Technical Guide to the Role of NSC15520 in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule inhibitor that has emerged as a significant tool in the study of the DNA Damage Response (DDR). It primarily functions by targeting the Replication Protein A (RPA) complex, a critical component in sensing and repairing DNA damage, particularly in the Homology-Directed Repair (HDR) pathway. By modulating the interactions of RPA, this compound has been shown to enhance the efficiency of precise genome editing and sensitize cancer cells to genotoxic stress.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on DDR signaling pathways, a summary of key experimental findings, and detailed experimental protocols. Despite its promise in preclinical studies, the therapeutic development of this compound has been hampered by suboptimal drug-like properties, including hydrophobicity and poor metabolic stability.[1]

Introduction: The DNA Damage Response and the Central Role of RPA

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage, such as reactive oxygen species, ionizing radiation, and chemotherapeutic agents.[3] To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR).[4] The DDR orchestrates a series of events including DNA damage recognition, cell-cycle checkpoint activation, and the recruitment of specific DNA repair machinery.[5] Major DNA repair pathways include Base Excision Repair (BER), Nucleotide Excision Repair (NER), Non-Homologous End Joining (NHEJ), and Homologous Recombination (HR), also known as Homology-Directed Repair (HDR).[6][7]

Replication Protein A (RPA) is a crucial, highly conserved protein complex that plays a central role in the DDR. It binds to single-stranded DNA (ssDNA) intermediates that arise during DNA replication, recombination, and repair.[2] By coating ssDNA, RPA protects it from nucleolytic degradation, prevents the formation of secondary structures, and serves as a platform to recruit a multitude of other DDR proteins, including ATRIP (for ATR activation), RAD51, and p53.[2]

Given its central role, targeting RPA has become an attractive strategy in cancer therapy. Cancer cells often have defects in certain DDR pathways (like HR deficiency in BRCA-mutant cancers) and become heavily reliant on the remaining pathways for survival.[8] Inhibiting a key protein like RPA can induce synthetic lethality, a phenomenon where the simultaneous loss of two gene functions is lethal to a cell, while the loss of either one alone is not.[1][8]

Mechanism of Action of this compound

This compound, also known as fumaropimaric acid, is a small molecule inhibitor that directly targets the RPA complex.[9] Its mechanism revolves around disrupting key protein-protein interactions mediated by RPA, thereby modulating downstream DNA repair processes.

Inhibition of RPA-p53 and RPA-RAD9 Interactions

This compound has been described to block the association of the RPA complex with the tumor suppressor protein p53 and the checkpoint protein RAD9.[2] These interactions are critical for signaling cell cycle arrest and apoptosis in response to DNA damage. By preventing this association, this compound may increase the pool of RPA available to participate in other repair processes.[2]

Promotion of Homology-Directed Repair (HDR)

A significant consequence of this compound's activity is the enhancement of HDR. HDR is a high-fidelity repair pathway for DNA double-strand breaks (DSBs) that uses a homologous template, and it competes with the more error-prone NHEJ pathway.[2] The process of HDR is initiated by the resection of DNA ends to create 3' ssDNA overhangs, which are then coated by RPA.[2] Subsequently, RPA is replaced by the recombinase RAD51 to form a nucleoprotein filament that invades the homologous template.[2] It is hypothesized that by preventing RPA from being sequestered by proteins like p53 and RAD9, this compound increases the abundance of RPA available to coat resected DNA ends, thereby favoring the HDR pathway over NHEJ.[2] This makes this compound a valuable tool for applications requiring precise DNA modifications, such as CRISPR-based genome editing.[2]

Destabilization of Replication Forks

In cancer cell models, treatment with this compound has been shown to destabilize replication forks.[1] This action sensitizes cells to genotoxic agents, effectively lowering the threshold for DNA damage-induced cell death.[1] This suggests a potential therapeutic application in combination with chemotherapy or radiotherapy to enhance their efficacy.

Signaling Pathways Involving this compound

The diagram below illustrates the central role of RPA in the DNA damage response and the proposed mechanism of action for this compound.

Caption: Proposed mechanism of this compound in the DNA Damage Response pathway.

Experimental Evidence and Data

While clinical data for this compound is unavailable due to its preclinical stage of development, studies have provided quantitative evidence of its effects on cellular processes.[1]

Enhancement of Precise Genome Editing

A key study demonstrated that this compound, among other small molecules, can significantly increase the frequency of precise genome editing via HDR in human induced pluripotent stem cells (hiPSCs).[2]

| Condition | Target Gene | Fold Increase in Targeted Nucleotide Substitution (TNS) |

| This compound (alone) | HPRT | >2.0[2] |

| This compound (alone) | DNMT1 | >2.0[2] |

| 'CRISPY' Mix (including this compound) | Multiple | 2.8 to 6.7[2] |

| Table 1: Effect of this compound on Genome Editing Efficiency. Data is generalized from figures presented in the source literature.[2] |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon scientific findings. Below are representative methodologies for assessing the impact of this compound.

Protocol: Assessing the Enhancement of HDR-Mediated Genome Editing

This protocol outlines a typical workflow to quantify the effect of this compound on the efficiency of CRISPR/Cas9-mediated HDR.

Objective: To determine if this compound treatment increases the rate of precise nucleotide substitutions introduced by a Cas9 nuclease and a donor DNA template.

Materials:

-

Human cell line (e.g., hiPSCs, HEK293T)

-

Culture medium and supplements

-

Plasmids encoding Cas9, guide RNA (gRNA) targeting the gene of interest

-

Single-stranded oligodeoxynucleotide (ssODN) donor template with the desired mutation

-

This compound (resuspended in a suitable solvent like DMSO)

-

Transfection reagent (e.g., Lipofectamine)

-

Genomic DNA extraction kit

-

PCR primers flanking the target site

-

High-fidelity DNA polymerase

-

Next-Generation Sequencing (NGS) platform or Sanger sequencing service

Procedure:

-

Cell Culture: Plate cells to be 70-80% confluent on the day of transfection.

-

Treatment Preparation: Prepare a stock solution of this compound. On the day of the experiment, dilute this compound in the culture medium to the desired final concentration (e.g., 10 µM).

-

Transfection: Co-transfect the cells with the Cas9 plasmid, gRNA plasmid, and the ssODN donor template using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: Immediately after transfection, replace the medium with a fresh medium containing this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 48-72 hours.

-

Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

-

PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity PCR.

-

Sequencing and Analysis:

-

Purify the PCR products.

-

Submit the amplicons for deep sequencing (NGS).

-

Analyze the sequencing data to quantify the percentage of reads that contain the precise HDR-mediated edit versus those with indels (from NHEJ) or wild-type sequences.

-

-

Data Comparison: Compare the percentage of HDR events in the this compound-treated group to the vehicle control group to determine the fold-enhancement.

Caption: Experimental workflow for testing this compound's effect on HDR efficiency.

Therapeutic Implications and Limitations

The ability of this compound to modulate the DDR presents two main therapeutic opportunities:

-

Cancer Therapy: By sensitizing cancer cells to genotoxic stress, this compound could be used as an adjuvant to radiotherapy or chemotherapy, potentially overcoming radioresistance.[1][9] Its mechanism suggests particular promise in tumors with existing DDR defects, leveraging the principle of synthetic lethality.[1]

-

Gene Therapy/Editing: By promoting the high-fidelity HDR pathway, this compound and similar molecules could improve the efficiency and safety of therapeutic genome editing, making it a more viable clinical tool.[2]

However, the clinical translation of this compound itself is unlikely due to significant limitations. It possesses suboptimal drug-like properties, including high hydrophobicity, low specificity, and poor metabolic stability, which have prevented its advancement beyond preclinical research.[1]

Future Directions

The primary challenge lies in overcoming the pharmacological drawbacks of this compound. Future research is focused on developing derivatives with improved binding affinity, cellular uptake, and metabolic stability.[1] Structure-activity relationship (SAR) studies are needed to design new analogues that retain the RPA-inhibitory activity while possessing more favorable drug-like characteristics. Furthermore, identifying predictive biomarkers to select patient populations most likely to respond to RPA inhibition will be crucial for the clinical development of any future compounds targeting this pathway.

Conclusion

This compound is a valuable chemical probe that has significantly advanced our understanding of the DNA Damage Response. Its ability to inhibit specific RPA interactions has illuminated a viable strategy for enhancing HDR and sensitizing cancer cells to DNA damaging agents. While this compound itself is not a clinical candidate, it serves as a crucial lead compound, paving the way for the development of a new class of RPA inhibitors with therapeutic potential in oncology and gene therapy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. A Systems Approach to Mapping DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Telomere-related DNA damage response pathways in cancer therapy: prospective targets [frontiersin.org]

- 8. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual Targeting of DNA Damage Response Proteins Implicated in Cancer Radioresistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NSC15520 and p53 Interaction Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stressors, including DNA damage. Its function is tightly regulated through a complex network of protein-protein interactions. One such critical interaction is with Replication Protein A (RPA), a key player in DNA replication, repair, and recombination. The small molecule NSC15520 has been identified as a modulator of this interaction, offering a potential avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the this compound and p53 interaction pathway, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Interaction: this compound Disrupts the p53-RPA Complex

This compound, a structural analogue of Fumaropimaric acid (FPA), does not directly bind to p53. Instead, its mechanism of action is centered on the inhibition of the interaction between the p53 transactivation domain 2 (p53TAD2) and the N-terminal DNA binding domain (DBD-F) of the RPA70 subunit of the RPA complex.[1][2] By binding to the RPA70N domain, this compound competitively prevents the association of p53, thereby disrupting the p53-RPA complex.[1][2] This disruption has significant implications for the cellular response to DNA damage, as the p53-RPA interaction is crucial for processes such as homologous recombination repair.

Quantitative Data

The inhibitory effect of this compound on the p53-RPA interaction has been quantified, providing key metrics for its activity.

| Compound | Assay Type | Target | Parameter | Value | Reference |

| This compound | GST pull-down / ELISA | p53-RPA Interaction | IC50 | 10 µM | [1][2] |

Signaling Pathway

The interaction between p53 and RPA is a component of the broader DNA damage response (DDR) pathway. Upon DNA damage, sensor kinases such as ATM, ATR, and DNA-PK are activated, leading to the phosphorylation of various downstream targets, including p53 and RPA. This intricate signaling cascade modulates the p53-RPA interaction, influencing cell fate decisions between cell cycle arrest, DNA repair, and apoptosis. The inhibition of the p53-RPA interaction by this compound can be visualized within this context.

Experimental Protocols

The investigation of the this compound-p53-RPA interaction relies on several key experimental techniques.

Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interaction

This technique is used to demonstrate the in-cell interaction between p53 and RPA and its disruption by this compound.

Protocol Outline:

-

Cell Lysis: Culture cells to be investigated and treat with this compound or a vehicle control. Lyse the cells using a non-denaturing lysis buffer to maintain protein complexes.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-p53).

-

Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (e.g., anti-RPA70) to detect the interaction. A diminished band in the this compound-treated sample compared to the control would indicate inhibition of the interaction.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Analysis

An ELISA-based assay can be used to quantify the inhibition of the p53-RPA interaction by this compound and to determine its IC50 value.[3]

Protocol Outline:

-

Plate Coating: Coat a 96-well plate with a GST-p53 fusion protein.

-

Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA).

-

Incubation: Add purified RPA protein to the wells in the presence of varying concentrations of this compound.

-

Washing: Wash the plate to remove unbound RPA.

-

Primary Antibody: Add a primary antibody specific for RPA (e.g., anti-RPA70).

-

Washing: Wash the plate to remove unbound primary antibody.

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Washing: Wash the plate to remove unbound secondary antibody.

-

Detection: Add a colorimetric HRP substrate and measure the absorbance. The signal intensity is proportional to the amount of bound RPA.

-

Data Analysis: Plot the absorbance against the this compound concentration to determine the IC50 value.

Fluorescence Polarization (FP) Assay for Binding Affinity

FP assays are a powerful tool to study protein-protein interactions in solution and can be adapted to screen for inhibitors like this compound.[4]

Protocol Outline:

-

Probe Preparation: A fluorescently labeled peptide derived from the p53 transactivation domain (p53TAD) is used as the probe.

-

Binding Reaction: In a multi-well plate, mix a constant concentration of the fluorescent p53TAD probe with a constant concentration of purified RPA70N protein.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Allow the reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader. When the small fluorescent probe is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the larger RPA protein, its tumbling slows, leading to an increase in polarization. This compound will compete with the probe for binding to RPA, causing a decrease in polarization.

-

Data Analysis: Plot the change in fluorescence polarization against the this compound concentration to determine binding affinity and IC50.

Downstream Cellular Consequences of this compound Action

The disruption of the p53-RPA interaction by this compound is anticipated to have significant downstream effects on cellular processes regulated by p53. By preventing the sequestration of p53 by RPA, this compound could potentially enhance the availability of free, active p53. This, in turn, may lead to:

-

Enhanced Transcriptional Activity of p53: Increased levels of free p53 could lead to the upregulation of its target genes, such as the cyclin-dependent kinase inhibitor CDKN1A (p21) and the E3 ubiquitin ligase MDM2.

-

Cell Cycle Arrest: The induction of p21 would be expected to cause cell cycle arrest, providing time for DNA repair.

-

Apoptosis: In cases of severe DNA damage, the increased p53 activity could trigger apoptosis.

It is important to note that while these outcomes are inferred from the known functions of the p53-RPA pathway, direct experimental evidence of the effects of this compound on these specific downstream events in various cell lines is a crucial area for further investigation.

Conclusion

This compound represents a valuable chemical tool for probing the intricacies of the p53-RPA interaction and its role in the DNA damage response. Its specific mechanism of action, targeting the RPA70N domain to disrupt this protein-protein interaction, has been quantitatively characterized. The experimental protocols outlined in this guide provide a framework for further investigation into the cellular consequences of this compound and for the potential development of novel therapeutic strategies that modulate this critical signaling nexus. Future research should focus on elucidating the precise downstream effects of this compound in various cellular contexts to fully understand its therapeutic potential.

References

- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small molecule directly inhibits the p53 transactivation domain from binding to replication protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high-throughput fluorescence polarization anisotropy assay for the 70N domain of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]

The Indirect Influence of NSC15520 on RAD9 Binding and Function: A Technical Overview

For Immediate Release

Abstract

This technical guide delineates the indirect mechanism by which NSC15520, a known inhibitor of Replication Protein A (RPA), affects the binding and function of RAD9, a critical component of the DNA damage response (DDR). While no direct binding interaction between this compound and RAD9 has been documented, the potent inhibition of RPA by this compound has significant downstream consequences for RAD9 localization and its role in checkpoint signaling. This document will explore the intricate relationship between RPA and RAD9, detail the experimental evidence supporting this connection, and present a model for how this compound disrupts this crucial axis in the DDR.

Introduction

The integrity of the genome is paramount for cellular function and survival. The DNA damage response is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable. Key players in this process include sensor proteins that recognize damaged DNA, transducer kinases that amplify the damage signal, and effector proteins that execute the cellular response.

RAD9, in conjunction with RAD1 and HUS1, forms the heterotrimeric 9-1-1 clamp, a crucial sensor complex in the DDR. The 9-1-1 complex is structurally similar to the proliferative cell nuclear antigen (PCNA) and is loaded onto DNA at sites of damage, where it serves as a scaffold for the recruitment of other DDR proteins, including transducer kinases like ATR and Chk1.

This compound is a small molecule inhibitor that has been identified as a disruptor of the DDR. Its primary target is Replication Protein A (RPA), a heterotrimeric single-stranded DNA (ssDNA)-binding protein essential for DNA replication, repair, and recombination. RPA coats exposed ssDNA at sites of DNA damage and stalled replication forks, a critical early step in the initiation of the DDR.

This guide will provide a detailed examination of how this compound's inhibition of RPA is predicted to impact the recruitment and function of the RAD9-containing 9-1-1 complex, thereby attenuating the cellular response to DNA damage.

The Critical Interaction Between RPA and the 9-1-1 Complex

The recruitment of the 9-1-1 complex to sites of DNA damage is not a spontaneous event but is instead intricately linked to the prior binding of RPA to ssDNA. Extensive research has demonstrated a direct physical interaction between the 9-1-1 complex and RPA.

Key findings supporting this interaction include:

-

Direct Binding: Co-immunoprecipitation studies have shown that the 9-1-1 complex and RPA interact in human cells. This interaction is mediated by the RAD9 subunit of the 9-1-1 complex, which binds to both the RPA70 and RPA32 subunits of RPA.[1][2]

-

Damage-Enhanced Interaction: The association between the 9-1-1 complex and RPA is stimulated by the presence of DNA damage induced by agents such as UV irradiation and camptothecin.[1][2] Following genotoxic stress, both RPA and the 9-1-1 complex co-localize at nuclear foci, which are presumed to be the sites of DNA damage.[1]

-

RPA-Dependent Recruitment: The localization of the 9-1-1 complex to chromatin following DNA damage is dependent on the presence of RPA. Silencing the expression of RPA has been shown to diminish the association of the 9-1-1 complex with chromatin.[1][2]

This evidence strongly suggests that RPA-coated ssDNA serves as a crucial platform for the recruitment of the RAD9-containing 9-1-1 complex to initiate checkpoint signaling.

Mechanism of Action: How this compound Affects RAD9

This compound inhibits the function of RPA. While the precise molecular details of this inhibition are still under investigation, it is understood to disrupt the normal function of RPA in the DDR. Based on the established role of RPA in recruiting the 9-1-1 complex, the effect of this compound on RAD9 binding is indirect but significant.

The proposed mechanism is as follows:

-

DNA Damage and RPA Binding: In response to DNA damage, stretches of ssDNA are generated and are subsequently coated by the RPA complex.

-

This compound Inhibition of RPA: this compound interferes with the normal function of RPA, potentially by altering its conformation or its ability to interact with other proteins.

-

Impaired 9-1-1 Recruitment: The altered state of RPA, induced by this compound, is predicted to impair its ability to recruit the RAD9-containing 9-1-1 complex to the site of damage.

-

Downstream Signaling Disruption: The failure to efficiently recruit the 9-1-1 complex leads to a deficient activation of the ATR-Chk1 signaling cascade, a critical pathway for cell cycle arrest and DNA repair.[3][4][5]

This cascade of events ultimately leads to a compromised DNA damage response, potentially sensitizing cancer cells to other DNA-damaging agents.

Quantitative Data Summary

As there is no direct binding of this compound to RAD9, quantitative data for this specific interaction is not available. The table below summarizes the known interactions that are central to the indirect effect of this compound on RAD9.

| Interacting Proteins | Method of Detection | Key Findings |

| RAD9 - RPA70/RPA32 | Co-immunoprecipitation | Direct interaction, enhanced by DNA damage.[1][2] |

| 9-1-1 Complex - Chromatin | Chromatin Fractionation | Association with chromatin is dependent on RPA.[1][2] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the relationship between RPA and the 9-1-1 complex.

Co-immunoprecipitation (Co-IP)

Objective: To determine if two proteins interact in a cellular context.

Methodology:

-

Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.

-

Antibody Incubation: An antibody specific to one of the proteins of interest (the "bait" protein, e.g., RAD9) is added to the cell lysate.

-

Immunoprecipitation: Protein A/G beads are added to the lysate to bind the antibody-protein complex.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and probed with an antibody against the second protein of interest (the "prey" protein, e.g., RPA) to detect its presence.

Chromatin Fractionation

Objective: To determine if a protein is associated with chromatin.

Methodology:

-

Cell Lysis and Nuclear Isolation: Cells are lysed to release the nuclei.

-

Chromatin Isolation: Nuclei are treated to separate soluble nuclear proteins from the insoluble chromatin fraction.

-

Protein Extraction: Proteins are extracted from the chromatin fraction.

-

Western Blotting: The extracted proteins are analyzed by Western blotting to detect the presence of the protein of interest (e.g., RAD9).

Visualizing the Signaling Pathways

The following diagrams illustrate the key signaling pathways and the proposed mechanism of action for this compound.

Caption: The canonical DNA damage response pathway initiated by RPA and RAD9.

Caption: Proposed mechanism of this compound's indirect effect on RAD9 function.

Conclusion

References

- 1. Interaction and co-localization of Rad9/Rad1/HUS1 checkpoint complex with replication protein A in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC15520 for Inducing Synthetic Lethality in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of synthetic lethality has emerged as a promising strategy in cancer therapy, offering the potential to selectively kill cancer cells while sparing normal tissues. This approach targets genetic vulnerabilities unique to tumor cells, such as defects in DNA damage response (DDR) pathways. One such target is Replication Protein A (RPA), a critical component of DNA replication, repair, and recombination. NSC15520 is a small molecule inhibitor that targets the N-terminal domain of the 70 kDa subunit of RPA (RPA70), disrupting its protein-protein interactions that are essential for robust DNA damage signaling. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential for inducing synthetic lethality in cancer. We present key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to support researchers and drug development professionals in this field.

Introduction to Synthetic Lethality and the Role of RPA

Synthetic lethality occurs when the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is not lethal[1][2]. This principle can be exploited in cancer therapy by targeting a gene that is synthetic lethal with a cancer-specific mutation, such as a deficiency in a DNA repair pathway[1][2]. Many cancers exhibit defects in DNA repair, making them reliant on alternative repair pathways for survival. Targeting these remaining pathways can lead to the selective elimination of cancer cells[3][4].

Replication Protein A (RPA) is a single-stranded DNA-binding protein complex essential for various DNA metabolic processes, including DNA replication, repair, and recombination[5]. Due to its central role in maintaining genome stability, RPA is a compelling target for cancer therapy. Inhibiting RPA function can disrupt the DNA damage response and create a synthetic lethal phenotype in cancer cells that are already deficient in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations[1][6].

This compound: A Small Molecule Inhibitor of RPA

This compound is a small molecule identified through high-throughput screening that specifically targets the N-terminal DNA binding domain (DBD) of the RPA70 subunit[5]. This domain is crucial for the recruitment of various proteins involved in the DNA damage response, including p53 and Rad9[5].

Mechanism of Action

This compound acts as a competitive inhibitor, disrupting the interaction between RPA and its partner proteins[5]. Computer modeling suggests that this compound directly competes with Rad9 for the same binding surface on RPA[5]. By blocking these interactions, this compound compromises robust DNA damage signaling, potentially sensitizing cancer cells to DNA damaging agents and inducing synthetic lethality in cells with pre-existing DNA repair defects[5].

An important characteristic of this compound is its specificity. It inhibits the protein-protein interactions and helix-destabilizing activity of the N-terminal domain of RPA70 without affecting the ability of RPA to bind to single-stranded DNA (ssDNA), an activity essential for its core functions in DNA replication and repair and mediated by other DNA binding domains within the RPA complex[5].

Quantitative Data for this compound

The following tables summarize the key quantitative findings from in vitro studies of this compound.

| Parameter | Value | Reference |

| Target | N-terminal DNA binding domain (DBD-F) of RPA70 | [5] |

| IC50 (p53-GST peptide binding inhibition) | 10 µM | [5] |

| Effect on ssDNA Binding | No inhibition | [5] |

| Effect on dsDNA Binding/Helix Destabilization | Inhibition observed | [5] |

Table 1: Biochemical Activity of this compound

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a comprehensive understanding of this compound's function. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in the context of DNA damage response.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

GST Pull-Down Assay for RPA-Protein Interaction

This assay is used to quantify the inhibitory effect of this compound on the interaction between RPA and its binding partners, such as p53.

-

Principle: A GST-tagged protein (e.g., GST-p53) is immobilized on glutathione-agarose beads. The beads are then incubated with purified RPA in the presence of varying concentrations of this compound. After washing, the amount of RPA bound to the beads is quantified, typically by Western blotting.

-

Protocol Outline:

-

Express and purify GST-tagged p53 and the RPA complex.

-

Immobilize GST-p53 on glutathione-agarose beads.

-

Incubate the beads with a constant amount of RPA and a serial dilution of this compound.

-

Wash the beads to remove unbound proteins.

-

Elute the bound proteins.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-RPA antibody.

-

Quantify the band intensities to determine the IC50 of this compound.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is employed to assess the effect of this compound on the DNA binding and helix-destabilizing activities of RPA.

-

Principle: A labeled DNA probe (either single-stranded or double-stranded) is incubated with RPA in the presence or absence of this compound. The protein-DNA complexes are then separated from the free probe by native polyacrylamide gel electrophoresis. A "shift" in the mobility of the labeled probe indicates protein binding.

-

Protocol Outline:

-

Prepare labeled (e.g., with 32P or a fluorescent dye) ssDNA and dsDNA probes.

-

Incubate the labeled probe with purified RPA and varying concentrations of this compound in a binding buffer.

-

Separate the reaction products on a native polyacrylamide gel.

-

Visualize the gel by autoradiography or fluorescence imaging.

-

Analyze the shift in mobility to determine the effect of this compound on RPA's DNA binding and helix-destabilizing activities.

-

Cell Viability and Clonogenic Survival Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound, both as a single agent and in combination with other anti-cancer drugs.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Principle: Measures the metabolic activity of a cell population, which correlates with the number of viable cells.

-

Protocol Outline:

-

Seed cancer cells in 96-well plates.

-

Treat the cells with a range of this compound concentrations for a defined period (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate.

-

Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.

-

Plot the data to generate a dose-response curve and calculate the IC50 value.

-

-

-

Clonogenic Survival Assay:

-

Principle: Assesses the ability of a single cell to proliferate and form a colony, measuring long-term reproductive viability.

-

Protocol Outline:

-

Seed a low density of cells in 6-well plates.

-

Treat the cells with this compound for a specific duration.

-

Remove the drug and allow the cells to grow for 1-2 weeks until visible colonies form.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies (typically >50 cells) to determine the surviving fraction.

-

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to investigate the effects of this compound on cell cycle progression and apoptosis.

-

Cell Cycle Analysis:

-

Principle: Cells are stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured. This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

-

Protocol Outline:

-

Treat cells with this compound.

-

Harvest and fix the cells (e.g., with ethanol).

-

Treat with RNase to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content by flow cytometry.

-

-

-

Apoptosis Analysis (e.g., Annexin V/PI Staining):

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Protocol Outline:

-

Treat cells with this compound.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Stain with FITC-conjugated Annexin V and propidium iodide.

-

Analyze the cells by flow cytometry to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is another method to detect DNA fragmentation, a hallmark of apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

-

Protocol Outline:

-

Treat cells with this compound.

-

Fix and permeabilize the cells.

-

Incubate the cells with the TdT reaction mixture containing labeled dUTPs.

-

Wash the cells and analyze by fluorescence microscopy or flow cytometry.

-

Inducing Synthetic Lethality with this compound

The therapeutic potential of this compound lies in its ability to induce synthetic lethality in cancer cells with specific genetic backgrounds, particularly those with deficiencies in DNA repair pathways.

Combination with DNA Damaging Agents

This compound is predicted to act synergistically with DNA damaging agents such as cisplatin (B142131) and PARP inhibitors[5]. By inhibiting RPA's role in the DNA damage response, this compound can prevent the repair of lesions induced by these agents, leading to an accumulation of lethal DNA damage.

-

Example Scenario: In a cancer cell with a BRCA1 mutation, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is already compromised. If this cell is treated with a PARP inhibitor, single-strand breaks (SSBs) accumulate and are converted to DSBs during replication. The addition of this compound would further cripple the cell's ability to respond to and repair these DSBs, leading to cell death.

Targeting Specific Cancer Types

Cancers with a high degree of genomic instability and reliance on specific DNA repair pathways are likely to be more susceptible to this compound. This includes tumors with mutations in genes such as BRCA1, BRCA2, ATM, and ATR. Further research is needed to identify the specific cancer types and genetic biomarkers that predict sensitivity to this compound.

Conclusion and Future Directions

This compound represents a valuable chemical probe for studying the role of RPA in the DNA damage response and for exploring the concept of synthetic lethality in cancer therapy. Its ability to specifically inhibit the protein-protein interaction functions of the RPA70 N-terminal domain provides a unique mechanism for disrupting DNA repair processes. While this compound itself may serve as a lead compound, the development of more potent and pharmacokinetically optimized second-generation RPA inhibitors is an active area of research.

Future studies should focus on:

-

Identifying predictive biomarkers: Determining the genetic and molecular profiles of tumors that are most sensitive to this compound-induced synthetic lethality.

-

In vivo studies: Evaluating the efficacy and safety of this compound and its analogs in preclinical animal models of cancer.

-

Combination therapies: Systematically exploring the synergistic effects of this compound with a broader range of DNA damaging agents and other targeted therapies.

This in-depth technical guide provides a solid foundation for researchers and drug developers to further investigate the potential of this compound and the broader class of RPA inhibitors as a novel approach to cancer treatment.

References

- 1. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OR | Free Full-Text | Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials [techscience.com]

- 4. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RAD52 inactivation is synthetically lethal with deficiencies in BRCA1 and PALB2 in addition to BRCA2 through RAD51-mediated homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on NSC15520: A Technical Guide to its Role in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the foundational research on NSC15520, a small molecule inhibitor identified for its role in modulating the DNA damage response (DDR). The document details its mechanism of action, focusing on the inhibition of critical protein-protein interactions within the DNA repair machinery. Quantitative data from seminal studies are presented in a clear, tabular format for easy reference. Furthermore, this guide provides detailed experimental protocols for key assays relevant to the study of this compound and its effects on DNA repair. Mandatory visualizations in the form of signaling pathway diagrams, experimental workflows, and logical relationships are included to facilitate a comprehensive understanding of the core concepts. This document is intended to be a valuable resource for researchers and professionals working in the fields of oncology, genome editing, and drug development.

Introduction to this compound and DNA Repair

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). The DDR encompasses DNA repair, cell cycle checkpoint activation, and, in cases of irreparable damage, the induction of apoptosis or senescence. Two major pathways for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, are Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).

Replication Protein A (RPA) is a critical component of the DDR, acting as the primary single-stranded DNA (ssDNA) binding protein in eukaryotes.[1][2] Beyond its role in protecting ssDNA, RPA serves as a scaffold for the recruitment of numerous proteins involved in DNA replication, repair, and damage signaling.[2] The N-terminal domain of the 70 kDa subunit of RPA (RPA70N) is a key protein-protein interaction domain, binding to crucial checkpoint proteins such as p53 and RAD9 to regulate ATR (Ataxia Telangiectasia and Rad3-related) signaling.[1][3][4]

This compound, also known as 15-carboxy-13-isopropylatis-13-ene-17,18-dioic acid or Fumaropimaric acid (FPA), was identified as a small molecule inhibitor that specifically targets the protein-protein interaction domain of RPA70N.[1][5][6][7] Its discovery has opened avenues for the pharmacological modulation of the DDR, with potential applications in cancer therapy and genome editing.[1]

Mechanism of Action of this compound

Foundational research by Glanzer and colleagues in 2011 identified this compound through a high-throughput screen of 1,500 compounds.[1][7] The study demonstrated that this compound inhibits the binding of both Rad9 and p53 to the N-terminal DNA binding domain (DBD) of RPA70.[1][6][7]

The key aspects of its mechanism of action are:

-

Competitive Inhibition: this compound acts as a competitive inhibitor of the interaction between p53 and RPA.[1][6][7]

-

Specificity: The inhibitory action of this compound is specific to the protein-protein interaction domain of RPA70N. It does not interfere with the essential function of RPA binding to single-stranded DNA.[1][7]

-

Direct Competition: Computer modeling suggests that this compound directly competes with Rad9 for the same binding surface on RPA.[1][7]

By blocking the association of RPA with p53 and RAD9, this compound is thought to increase the pool of RPA available to participate in other aspects of DNA repair, potentially favoring the HDR pathway.[8] This has led to its investigation as a tool to enhance the efficiency of precise genome editing techniques like CRISPR/Cas9.[8] However, it is important to note that this compound has been reported to have suboptimal drug-like properties, including hydrophobicity, low specificity, and poor metabolic stability, which have so far limited its progression beyond preclinical research.[9]

Quantitative Data

The following table summarizes the key quantitative data from the foundational research on this compound.

| Parameter | Value | Description | Reference |

| IC50 | 10 µM | Concentration of this compound required for 50% inhibition of the competitive binding of a p53-GST peptide to RPA. | [1][6][7] |

| Screening Concentration | 200 µM | Initial concentration of compounds used in the high-throughput screen that identified this compound. | [7] |

Signaling Pathways and Logical Relationships

DNA Damage Response Signaling Pathway

The following diagram illustrates the central role of RPA in the DNA damage response and the point of intervention by this compound.

Caption: DNA damage response pathway highlighting RPA's role and this compound's inhibitory action.

Experimental Workflow for this compound Identification

This diagram outlines the experimental workflow used in the foundational research to identify and characterize this compound.

Caption: Workflow for the discovery and initial characterization of this compound.

Logical Rationale for Enhancing HDR

The following diagram illustrates the logical basis for using this compound to promote Homology-Directed Repair.

Caption: Logical framework for this compound's role in promoting Homology-Directed Repair.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol: Competitive Inhibition of RPA-p53 Interaction (ELISA-based)

This protocol describes a method to determine the IC50 of this compound for the inhibition of the RPA-p53 protein-protein interaction.

Materials:

-

High-binding 96-well microplate

-

Recombinant human RPA protein

-

GST-tagged p53 peptide corresponding to the RPA-binding domain

-

This compound

-

Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Phosphate-Buffered Saline (PBS)

-

PBST (PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBST)

-

Microplate reader

Procedure:

-

Coating: Dilute recombinant RPA to 1-5 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of PBST per well.

-

Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Inhibitor and Peptide Incubation:

-

Prepare serial dilutions of this compound in PBST.

-

Prepare a constant concentration of GST-p53 peptide in PBST.

-

In each well, add 50 µL of the this compound dilution (or vehicle control) and 50 µL of the GST-p53 peptide solution.

-

Include wells with no GST-p53 as a background control.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

-

Washing: Repeat the washing step as in step 2.

-

Primary Antibody Incubation: Add 100 µL of HRP-conjugated anti-GST antibody (diluted in blocking buffer according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with 200 µL of PBST per well.

-

Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature until color develops (5-30 minutes).

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Subtract the background absorbance. Plot the percentage of inhibition against the log concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol: Western Blot for DNA Repair Proteins

This protocol details the analysis of DNA repair protein levels in cells treated with DNA damaging agents, with or without this compound.

Materials:

-

Cell culture reagents

-

DNA damaging agent (e.g., Etoposide)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-p53, anti-RPA)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with the desired concentrations of this compound for a specified time, followed by treatment with a DNA damaging agent if required.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Apply ECL reagent and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol: Neutral Comet Assay for DNA Double-Strand Breaks

This protocol describes a method to detect DNA double-strand breaks in individual cells.

Materials:

-

Comet slides or pre-coated microscope slides

-

Low Melting Point (LMP) agarose (B213101)

-

Lysis solution (neutral pH)

-

Electrophoresis buffer (neutral pH, e.g., TBE)

-

DNA stain (e.g., SYBR Green or Ethidium Bromide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of ~1x10⁵ cells/mL.

-

Embedding Cells in Agarose: Mix the cell suspension with molten LMP agarose (at 37°C) at a 1:10 ratio (v/v). Pipette the mixture onto a comet slide and allow it to solidify at 4°C.

-

Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Washing: Wash the slides with neutral electrophoresis buffer.

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold, fresh neutral electrophoresis buffer. Apply a voltage of approximately 1 V/cm for 20-40 minutes.

-

Neutralization and Staining: Gently rinse the slides with distilled water and then stain with a fluorescent DNA dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet tail". Capture images and analyze them using comet scoring software to quantify the extent of DNA damage (e.g., by measuring tail length, tail moment, or percentage of DNA in the tail).

Conclusion

This compound represents a pioneering small molecule inhibitor targeting the protein-protein interaction domain of RPA70N. The foundational research has clearly established its mechanism of action in disrupting the binding of p53 and RAD9 to RPA, thereby providing a tool to dissect the intricate network of the DNA damage response. While its therapeutic potential is currently limited by its pharmacological properties, this compound remains a valuable chemical probe for studying DNA repair pathways. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers aiming to investigate the role of RPA in genome stability and to explore novel strategies for modulating DNA repair for therapeutic benefit. Further research into derivatives of this compound with improved drug-like properties may hold promise for future clinical applications.

References

- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Discovery of a Potent Inhibitor of Replication Protein A Protein-Protein Interactions Using a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Basic Cleft of RPA70N Binds Multiple Checkpoint Proteins, Including RAD9, To Regulate ATR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]